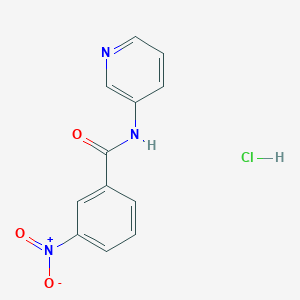![molecular formula C18H26N2O B4987858 1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)
1-[6-(mesityloxy)hexyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(mesityloxy)hexyl]-1H-imidazole, commonly known as MIH, is a novel imidazole derivative that has been synthesized for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for various research studies.
Scientific Research Applications
MIH has various applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. MIH has been used in various research studies to investigate its potential as a therapeutic agent for different diseases. MIH has also been used as a ligand for the development of new metal complexes with potential applications in catalysis and material science.
Mechanism of Action
The mechanism of action of MIH is not fully understood. However, it has been proposed that MIH may exert its biological effects through the modulation of various signaling pathways. MIH has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation. MIH has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MIH has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MIH has also been found to reduce inflammation in various animal models. Additionally, MIH has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
MIH has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are high. MIH has also been found to have low toxicity, making it safe for use in various biological assays. However, MIH has some limitations for lab experiments. It is not very soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of MIH is not fully understood, which may make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for the research of MIH. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as a ligand for the development of new metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action of MIH and to identify its molecular targets. Overall, MIH has great potential for various scientific research applications, and further studies are needed to fully explore its potential.
Synthesis Methods
MIH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 1,6-dibromohexane with mesityloxide to obtain 1-[6-(mesityloxy)hexyl]bromide. This intermediate is then reacted with imidazole to obtain MIH. The yield of this synthesis method is high, and the purity of the final product is also excellent.
properties
IUPAC Name |
1-[6-(2,4,6-trimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-12-16(2)18(17(3)13-15)21-11-7-5-4-6-9-20-10-8-19-14-20/h8,10,12-14H,4-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHPLVWQYFGTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,3-trichloro-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4987794.png)
![1-{2-[(1-ethyl-1H-benzimidazol-2-yl)thio]ethyl}-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B4987799.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)
![5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987809.png)
![5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4987817.png)
![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B4987836.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4987874.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)